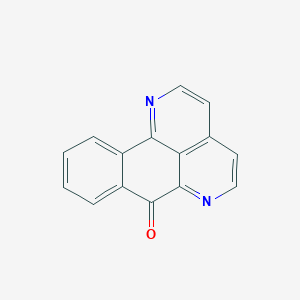

Sampangine

Description

Sampangine has been reported in Duguetia hadrantha, Ambavia gerrardii, and other organisms with data available.

a plant-derived copyrine alkaloid extracted from the stem bark of Cananga odorata

Structure

3D Structure

Properties

CAS No. |

116664-93-8 |

|---|---|

Molecular Formula |

C15H8N2O |

Molecular Weight |

232.24 g/mol |

IUPAC Name |

10,16-diazatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9,11,13(17),14-octaen-8-one |

InChI |

InChI=1S/C15H8N2O/c18-15-11-4-2-1-3-10(11)13-12-9(5-7-16-13)6-8-17-14(12)15/h1-8H |

InChI Key |

BWQKHOMAOVUASZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C3=NC=CC4=C3C(=NC=C4)C2=O |

Appearance |

Solid powder |

melting_point |

210 °C |

Other CAS No. |

116664-93-8 |

physical_description |

Solid |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Sampangine; |

Origin of Product |

United States |

Foundational & Exploratory

The Mechanism of Action of Sampangine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sampangine is a plant-derived copyrine alkaloid with a wide spectrum of biological activities, including potent antifungal, anticancer, and antimalarial properties. Its mechanism of action is multifaceted, primarily revolving around the disruption of fundamental cellular processes. This technical guide provides an in-depth exploration of Sampangine's core mechanisms, focusing on its role as an inhibitor of heme biosynthesis, a potent inducer of reactive oxygen species (ROS), a disruptor of mitochondrial function, and a promoter of apoptosis and cell cycle arrest. This document synthesizes key findings, presents quantitative data for comparative analysis, details relevant experimental protocols, and provides visual diagrams of the key signaling pathways to offer a comprehensive resource for the scientific community.

Core Mechanism of Action

Sampangine exerts its cytotoxic effects through a combination of interconnected pathways, making it a molecule of significant interest for therapeutic development. The primary mechanisms identified are the inhibition of heme biosynthesis and the induction of overwhelming oxidative stress, which collectively trigger mitochondrial dysfunction and programmed cell death.

Inhibition of Heme Biosynthesis

A primary and well-documented mechanism, particularly for Sampangine's antifungal activity, is the disruption of the heme biosynthetic pathway.[1][2] Heme is an essential prosthetic group for numerous proteins involved in oxygen transport, electron transport, and drug metabolism.

Studies in Saccharomyces cerevisiae and Candida albicans demonstrate that Sampangine's activity is significantly enhanced in mutants with deficiencies in the heme biosynthesis pathway.[2] Conversely, the addition of exogenous hemin (B1673052) partially rescues cells from Sampangine's inhibitory effects.[2] The proposed mechanism involves the hyperactivation of uroporphyrinogen III synthase (UIIIS) , an enzyme in the heme pathway.[1] This aberrant activation leads to the accumulation of intermediate porphyrins, disrupting the downstream synthesis of heme and inducing a transcriptional response indicative of hypoxia.

Induction of Reactive Oxygen Species (ROS)

Sampangine is a potent inducer of oxidative stress. Treatment of human HL-60 leukemia cells with Sampangine leads to a rapid and significant burst of reactive oxygen species (ROS) within minutes of application. This ROS production is a critical mediator of its pro-apoptotic activity; the cytotoxic effects of Sampangine can be abolished by treatment with antioxidants such as N-acetyl cysteine.

Two primary hypotheses explain this ROS induction:

-

Secondary to Heme Deficiency : The inhibition of heme biosynthesis and subsequent mitochondrial disruption may lead to electron leakage from the electron transport chain, resulting in the formation of superoxide (B77818) radicals.

-

Redox Cycling : Sampangine possesses an iminoquinone moiety, which can undergo redox cycling. It is proposed that Sampangine is reduced by components of the mitochondrial respiratory chain to a semi-iminoquinone radical. This radical can then react with molecular oxygen to produce superoxide, regenerating the parent Sampangine molecule to continue the cycle.

Mitochondrial Dysfunction and Apoptosis Induction

The induction of ROS and disruption of heme-containing cytochromes culminates in severe mitochondrial dysfunction. This is characterized by increased oxygen consumption independent of Complex IV and perturbations of the mitochondrial membrane potential. The sustained oxidative stress and mitochondrial damage trigger the intrinsic pathway of apoptosis. This pathway is characterized by the activation of caspases, such as caspase-3, leading to programmed cell death. In human leukemia cells, Sampangine treatment is associated with cell cycle perturbations, further contributing to its cytotoxic outcome.

Data Presentation: In Vitro Activity

Quantitative data on the bioactivity of Sampangine is crucial for comparative analysis and drug development efforts. The following tables summarize the reported Minimum Inhibitory Concentration (MIC) and 50% Inhibitory Concentration (IC50) values against various fungal pathogens. Data on its cytotoxicity against cancer cell lines is less consistently reported in a tabular format but it is known to be active against human malignant melanoma and HL-60 leukemia cells.

Table 1: Antifungal Activity of Sampangine

| Fungal Species | Strain | MIC (µg/mL) | IC50 (µg/mL) | Notes | Reference |

| Saccharomyces cerevisiae | Wild-Type | 0.5 | 0.2 | - | |

| Saccharomyces cerevisiae | Wild-Type | 2.0 | 0.6 | + Hemin (10 µg/mL) | |

| Candida albicans | Wild-Type | - | 0.025 | - | |

| Candida albicans | Wild-Type | - | 0.2 | + Hemin (10 µg/mL) | |

| Cryptococcus neoformans | Various | ≤ 1.0 | - | General potency noted | |

| Aspergillus fumigatus | Various | ≤ 1.0 | - | General potency noted |

Experimental Protocols

The following sections detail generalized methodologies for key experiments used to elucidate Sampangine's mechanism of action.

Cell Viability and Cytotoxicity (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Plating: Seed cells (e.g., HL-60, A549, MCF-7) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of Sampangine in the appropriate cell culture medium. Replace the existing medium with the Sampangine-containing medium and incubate for the desired time period (e.g., 24, 48, 72 hours). Include vehicle-only (e.g., DMSO) controls.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the viability against the log of Sampangine concentration and use non-linear regression to determine the IC50 value.

Detection of Intracellular ROS (DCFH-DA Assay)

This assay uses the cell-permeable probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) to detect intracellular ROS.

-

Cell Preparation: Culture cells to the desired confluency in a suitable format (e.g., 96-well plate or culture flask).

-

Probe Loading: Wash the cells with warm PBS. Incubate the cells with DCFH-DA solution (e.g., 10 µM in serum-free medium) for 30-45 minutes at 37°C, protected from light.

-

Compound Treatment: Wash the cells again to remove excess probe. Add medium containing Sampangine at the desired concentrations. A positive control (e.g., H₂O₂) should be included.

-

Data Acquisition: Measure the fluorescence intensity immediately using a fluorescence microplate reader or flow cytometer (Excitation: ~485 nm, Emission: ~530 nm). For time-course experiments, readings can be taken at multiple time points.

-

Analysis: Quantify the change in fluorescence intensity relative to the baseline and vehicle-treated controls.

Measurement of Mitochondrial Membrane Potential (TMRM Assay)

Tetramethylrhodamine (TMRM) is a cell-permeant, cationic fluorescent dye that accumulates in active mitochondria with intact membrane potentials.

-

Cell Plating: Seed cells on a glass-bottom dish suitable for fluorescence microscopy.

-

Dye Loading: Incubate cells with a low concentration of TMRM (e.g., 25-100 nM) in culture medium for 20-30 minutes at 37°C.

-

Imaging: Mount the dish on a fluorescence microscope equipped with an environmental chamber. Acquire baseline fluorescence images (Excitation: ~548 nm, Emission: ~573 nm).

-

Compound Addition: Add Sampangine to the dish while continuously imaging. As a positive control for depolarization, add a mitochondrial uncoupler like FCCP at the end of the experiment.

-

Analysis: Quantify the mean fluorescence intensity within the mitochondria of individual cells over time. A decrease in TMRM fluorescence indicates mitochondrial depolarization.

Conclusion

The mechanism of action of Sampangine is a compelling example of a natural product that targets multiple, interconnected cellular pathways to induce cytotoxicity. Its primary actions—inhibiting heme biosynthesis and generating massive oxidative stress—create a synergistic cascade that leads to mitochondrial collapse and programmed cell death. This dual-pronged attack makes it a promising scaffold for the development of novel antifungal and anticancer agents. Further research should focus on detailed structure-activity relationship (SAR) studies to optimize its potency and selectivity, and on in vivo studies to evaluate its therapeutic potential and pharmacokinetic profile. The methodologies and pathways detailed in this guide provide a foundational framework for such future investigations.

References

Sampangine: A Technical Guide to Its Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sampangine, a potent antifungal and antiproliferative azaoxoaporphine alkaloid, has garnered significant interest within the scientific community. This technical guide provides a comprehensive overview of the natural sources of sampangine, detailing the primary plant families and species from which it is derived. Furthermore, this document outlines a detailed methodology for the isolation and purification of sampangine, based on established scientific literature. Quantitative data on alkaloid yields are presented in a structured format for comparative analysis. The biosynthetic pathway of aporphine (B1220529) alkaloids, the class to which sampangine belongs, is also elucidated and visualized. This guide is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, drug discovery, and development.

Natural Sources of Sampangine

Sampangine is predominantly found in plant species belonging to the Annonaceae family, a large family of flowering plants commonly known as the custard apple family.[1][2] This family is a rich source of various isoquinoline (B145761) alkaloids, including aporphines and oxoaporphines.[3]

The most prominent and well-documented source of sampangine is the stem bark of Cananga odorata , also known as the ylang-ylang tree.[4][5] Several other species within the Annonaceae family have also been reported to produce sampangine and related alkaloids.

Table 1: Principal Natural Sources of Sampangine and Related Alkaloids

| Plant Species | Family | Plant Part | Alkaloid(s) | Reference(s) |

| Cananga odorata | Annonaceae | Stem Bark, Fruits | Sampangine, Liriodenine, O-Methylmoschatoline | |

| Duguetia hadrantha | Annonaceae | Stem Bark | Sampangine | |

| Anaxagorea dolichocarpa | Annonaceae | Stem Bark | Sampangine | |

| Cleistopholis patens | Annonaceae | Stem Bark | 3-Methoxysampangine, Cleistopholine | |

| Annona senegalensis | Annonaceae | Leaves, Trunk Bark | Aporphinoids (general) |

While specific yield data for sampangine from Cananga odorata is not extensively reported in the available literature, the yields of total alkaloids from a related Annonaceae species can provide a general indication.

Table 2: Example of Total Alkaloid Yield from Annona senegalensis

| Plant Part | Yield of Total Alkaloids (% by mass of dried plant material) | Reference |

| Leaves | 0.098% | |

| Trunk Bark | 0.105% |

Isolation and Purification of Sampangine

The isolation of sampangine from its natural sources typically involves a multi-step process of extraction, fractionation, and chromatographic purification. The following protocol is a composite methodology based on general alkaloid isolation procedures and specific details reported for sampangine and related aporphine alkaloids.

Experimental Protocol: Isolation of Sampangine from Cananga odorata Stem Bark

2.1.1. Plant Material Preparation

-

Collect fresh stem bark of Cananga odorata.

-

Wash the bark thoroughly with water to remove any dirt and debris.

-

Air-dry the bark in a well-ventilated area, preferably in the shade, until it is completely dry.

-

Grind the dried bark into a coarse powder using a mechanical grinder.

2.1.2. Extraction

-

Macerate the powdered stem bark (e.g., 1 kg) with a suitable organic solvent, such as methanol (B129727) or a chloroform-methanol mixture, at room temperature for an extended period (e.g., 48-72 hours), with occasional shaking.

-

Filter the extract through a fine cloth or filter paper.

-

Repeat the extraction process with fresh solvent at least two more times to ensure exhaustive extraction of the alkaloids.

-

Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

2.1.3. Acid-Base Fractionation

-

Suspend the crude extract in a dilute aqueous acid solution (e.g., 5% HCl).

-

Filter the acidic solution to remove any non-alkaloidal, neutral, and acidic components.

-

Basify the acidic aqueous phase with a base (e.g., 25% NH4OH) to a pH of approximately 9-10. This will precipitate the alkaloids.

-

Extract the liberated alkaloids from the basified aqueous solution with an immiscible organic solvent, such as chloroform (B151607) or dichloromethane, in a separatory funnel.

-

Repeat the extraction several times to ensure complete transfer of the alkaloids into the organic phase.

-

Combine the organic extracts and dry them over anhydrous sodium sulfate.

-

Filter and concentrate the dried organic extract under reduced pressure to yield the total alkaloid fraction.

2.1.4. Chromatographic Purification

-

Column Chromatography:

-

Prepare a silica (B1680970) gel (60-120 mesh) column using a suitable solvent, such as chloroform, as the stationary phase.

-

Dissolve the total alkaloid fraction in a minimal amount of the initial mobile phase.

-

Load the sample onto the top of the column.

-

Elute the column with a gradient of increasing polarity, for example, starting with chloroform and gradually increasing the proportion of methanol (e.g., chloroform -> chloroform:methanol 99:1 -> 98:2, and so on).

-

Collect fractions of the eluate and monitor them by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., chloroform:methanol 95:5) and visualizing under UV light.

-

Combine the fractions containing the compound of interest (sampangine).

-

-

Preparative Thin Layer Chromatography (pTLC) or High-Performance Liquid Chromatography (HPLC):

-

For final purification, the enriched fractions from column chromatography can be subjected to pTLC or preparative HPLC.

-

For pTLC, spot the sample as a band on a silica gel plate and develop it with an appropriate solvent system. Scrape the band corresponding to sampangine and elute the compound with a suitable solvent.

-

For HPLC, use a reverse-phase column (e.g., C18) with a suitable mobile phase (e.g., a gradient of acetonitrile (B52724) and water with a modifier like formic acid or trifluoroacetic acid).

-

2.1.5. Crystallization and Characterization

-

Concentrate the purified fractions containing sampangine.

-

Induce crystallization by slow evaporation of the solvent or by adding a less polar co-solvent.

-

Collect the crystals by filtration and wash them with a small amount of cold solvent.

-

Dry the crystals under vacuum.

-

Characterize the isolated sampangine using spectroscopic techniques such as Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR - 1H, 13C, and 2D NMR), and Infrared (IR) spectroscopy to confirm its structure.

Biosynthesis of Sampangine

Sampangine belongs to the azaoxoaporphine class of alkaloids. The biosynthesis of aporphine alkaloids, the precursors to azaoxoaporphines, is a complex enzymatic process that originates from the amino acid L-tyrosine.

The proposed biosynthetic pathway begins with the conversion of L-tyrosine into (S)-reticuline, a key benzylisoquinoline alkaloid intermediate. The central step in the formation of the aporphine core is the intramolecular oxidative coupling of (S)-reticuline. This reaction is catalyzed by cytochrome P450 enzymes and results in the formation of a proaporphine intermediate, which then undergoes a dienone-phenol rearrangement to yield the aporphine skeleton.

The subsequent steps leading to the azaoxoaporphine structure of sampangine are believed to involve further oxidative modifications of the aporphine ring system. A postulated pathway suggests the oxidation of an aporphinoid precursor to form the characteristic quinone-like structure of sampangine.

Visualizations

Experimental Workflow for Sampangine Isolation

References

- 1. Clarifying the Configuration of Pandamine by an Extensive Spectroscopic Reinvestigation of the Authentic 1964 Sample - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Kenanga - Cananga Odorata - Stem Cell and Cancer Research [sccr.id]

- 3. The discovery of novel antifungal scaffolds by structural simplification of the natural product sampangine - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Characterization of the major metabolite of sampangine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Versatility of Sampangine: A Technical Guide for Researchers

An In-depth Exploration of the Antifungal, Anticancer, and Anti-inflammatory Properties of a Promising Natural Alkaloid

Introduction

Sampangine, a copyrine alkaloid first isolated from the stem bark of Cananga odorata, has emerged as a molecule of significant interest within the scientific community.[1] Its diverse range of biological activities, including potent antifungal, anticancer, and anti-inflammatory effects, positions it as a promising lead compound for the development of novel therapeutics. This technical guide provides a comprehensive overview of the multifaceted biological activities of sampangine, with a focus on its mechanisms of action, supported by quantitative data and detailed experimental protocols. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration of natural products for therapeutic applications.

Core Biological Activities of Sampangine

Sampangine exhibits a broad spectrum of biological activities, which are primarily attributed to its ability to induce oxidative stress, inhibit heme biosynthesis, and modulate key cellular signaling pathways.

Antifungal Activity

Sampangine has demonstrated potent inhibitory activity against a wide range of pathogenic fungi, including clinically relevant species such as Candida albicans, Cryptococcus neoformans, and Aspergillus fumigatus. Its antifungal efficacy is often comparable to, and in some cases surpasses, that of established antifungal agents like amphotericin B. The primary mechanism of its antifungal action is believed to be the disruption of heme biosynthesis, a critical metabolic pathway in fungi.

Table 1: Minimum Inhibitory Concentration (MIC) of Sampangine Against Various Fungal Pathogens

| Fungal Species | MIC Range (µg/mL) | Reference |

| Candida albicans | 0.1 - 5.0 | [2] |

| Cryptococcus neoformans | 0.1 - 5.0 | [2] |

| Aspergillus fumigatus | 0.1 - 5.0 | [2] |

| Trichophyton spp. | 0.16 - 5.0 | |

| Paecilomyces variotii | 0.2 |

Anticancer Activity

Sampangine has shown significant cytotoxic effects against various human cancer cell lines. Its anticancer mechanism is multifactorial, involving the induction of apoptosis through the generation of reactive oxygen species (ROS) and the modulation of signaling pathways critical for cancer cell proliferation and survival.

Table 2: Half-maximal Inhibitory Concentration (IC50) of Sampangine Against Various Cancer Cell Lines

| Cancer Cell Line | IC50 Range (µM) | Reference |

| Human Leukemia (Jurkat, K562) | 28.3 - 125 | [3] |

| Human Breast Adenocarcinoma (MCF-7) | 10 - 50 | |

| Human Colon Adenocarcinoma (SW480) | 11.38 - 23.11 | |

| Human Lung Carcinoma (A549) | 16.89 | |

| Human Hepatic Carcinoma (HepG2) | 15.83 | |

| Human Cervical Cancer (HeLa) | 13.73 |

Anti-inflammatory Activity

Recent studies have begun to explore the anti-inflammatory properties of sampangine and its derivatives. This activity is primarily linked to the inhibition of pro-inflammatory mediators, such as nitric oxide (NO), and the modulation of inflammatory signaling pathways like NF-κB. A derivative of sampangine has been shown to inhibit the expression of pro-inflammatory cytokines, including TNF-α, IL-6, and IL-1β, in lipopolysaccharide (LPS)-stimulated microglial cells.

Mechanisms of Action: A Deeper Dive

The biological effects of sampangine are underpinned by several key molecular mechanisms.

Inhibition of Heme Biosynthesis

A primary mechanism of sampangine's antifungal and antiproliferative activity is the inhibition of heme biosynthesis. Heme is an essential cofactor for numerous cellular processes, including respiration and detoxification. Sampangine disrupts this pathway, leading to a cascade of downstream effects that ultimately inhibit cell growth.

Caption: Proposed mechanism of Sampangine's inhibition of the heme biosynthesis pathway.

Induction of Reactive Oxygen Species (ROS)

Sampangine is known to induce the production of reactive oxygen species within cells. This increase in ROS leads to oxidative stress, causing damage to cellular components such as DNA, proteins, and lipids, and ultimately triggering apoptosis.

Caption: Simplified workflow of Sampangine-induced reactive oxygen species (ROS) production.

Modulation of Signaling Pathways

Sampangine and its derivatives have been shown to modulate key signaling pathways involved in inflammation and cancer, including the NF-κB and MAPK pathways.

The NF-κB pathway is a crucial regulator of the inflammatory response. Sampangine derivatives have been observed to inhibit the activation of NF-κB, thereby reducing the production of pro-inflammatory mediators.

Caption: Sampangine derivative inhibiting the NF-κB signaling pathway.

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in regulating cell proliferation, differentiation, and apoptosis. The opposing effects of the ERK and JNK/p38 arms of this pathway can determine cell fate. While direct quantitative data on Sampangine's specific effects on each kinase is still emerging, its pro-apoptotic activity suggests a potential to modulate this pathway, possibly by activating the JNK/p38 stress-activated pathways.

Caption: Hypothetical modulation of the MAPK signaling pathway by Sampangine-induced stress.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of sampangine's biological activities.

Antifungal Susceptibility Testing: Broth Microdilution Assay

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

1. Preparation of Fungal Inoculum:

-

Subculture the fungal strain on an appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours.

-

Prepare a suspension of the fungal colonies in sterile saline.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).

-

Dilute this suspension in RPMI-1640 medium to achieve the final desired inoculum concentration (typically 0.5-2.5 x 10^3 CFU/mL).

2. Preparation of Sampangine Dilutions:

-

Prepare a stock solution of sampangine in a suitable solvent (e.g., DMSO).

-

In a 96-well microtiter plate, perform serial two-fold dilutions of the sampangine stock solution in RPMI-1640 medium to achieve a range of desired concentrations.

3. Inoculation and Incubation:

-

Add the diluted fungal inoculum to each well of the microtiter plate containing the sampangine dilutions.

-

Include a positive control (fungal inoculum without sampangine) and a negative control (medium only).

-

Incubate the plate at 35°C for 24-48 hours.

4. Determination of MIC:

-

The MIC is defined as the lowest concentration of sampangine that causes a significant inhibition of visible growth compared to the growth control.

-

The endpoint can be determined visually or by measuring the absorbance at 600 nm using a microplate reader.

Anticancer Cytotoxicity: Sulforhodamine B (SRB) Assay

This protocol is a widely used method for determining cytotoxicity based on the measurement of cellular protein content.

1. Cell Seeding:

-

Seed cancer cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

2. Compound Treatment:

-

Treat the cells with various concentrations of sampangine and incubate for a specified period (e.g., 48-72 hours).

3. Cell Fixation:

-

Gently remove the medium and fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) to each well.

-

Incubate at 4°C for 1 hour.

-

Wash the plates five times with slow-running tap water and allow them to air dry.

4. Staining:

-

Add 0.04% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

-

Quickly rinse the plates four times with 1% acetic acid to remove unbound dye and allow to air dry.

5. Solubilization and Absorbance Measurement:

-

Add 10 mM Tris base solution to each well to dissolve the protein-bound dye.

-

Measure the absorbance at 510 nm using a microplate reader.

6. Data Analysis:

-

Calculate the percentage of cell viability relative to the untreated control.

-

Determine the IC50 value, which is the concentration of sampangine that causes 50% inhibition of cell growth.

Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay

This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages.

1. Cell Culture and Treatment:

-

Seed murine macrophage cells (e.g., RAW 264.7) in a 96-well plate and allow them to adhere.

-

Pre-treat the cells with various concentrations of sampangine for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) to induce NO production and incubate for 24 hours.

2. Nitrite (B80452) Measurement (Griess Assay):

-

Collect the cell culture supernatant.

-

Mix an equal volume of the supernatant with Griess reagent (a mixture of 1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid).

-

Incubate at room temperature for 10 minutes.

-

Measure the absorbance at 540 nm.

3. Data Analysis:

-

Create a standard curve using known concentrations of sodium nitrite.

-

Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition by sampangine.

Detection of Intracellular Reactive Oxygen Species (ROS)

This protocol uses the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) to measure intracellular ROS levels.

1. Cell Treatment:

-

Culture cells in a suitable plate (e.g., 24-well or 96-well black plate with a clear bottom).

-

Treat the cells with sampangine for the desired time.

2. Staining with DCFH-DA:

-

Remove the treatment medium and wash the cells with a suitable buffer (e.g., PBS or serum-free medium).

-

Add DCFH-DA solution (typically 10-25 µM) to the cells and incubate at 37°C for 30-45 minutes in the dark.

3. Measurement of Fluorescence:

-

Wash the cells to remove excess probe.

-

Measure the fluorescence intensity using a fluorescence microplate reader (excitation ~485 nm, emission ~535 nm) or visualize under a fluorescence microscope.

4. Data Analysis:

-

Quantify the relative fluorescence units (RFU) and compare the ROS levels in sampangine-treated cells to untreated controls.

Analysis of NF-κB and MAPK Signaling Pathways: Western Blotting

Western blotting is a standard technique to detect and quantify specific proteins in a sample, allowing for the analysis of signaling pathway activation (e.g., phosphorylation of kinases).

1. Protein Extraction:

-

Treat cells with sampangine and/or an appropriate stimulus (e.g., LPS for NF-κB, a stressor for MAPK).

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Quantify the protein concentration of the lysates using a protein assay (e.g., BCA assay).

2. SDS-PAGE and Protein Transfer:

-

Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

3. Immunoblotting:

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour.

-

Incubate the membrane with a primary antibody specific for the protein of interest (e.g., phospho-p65 for NF-κB activation, phospho-p38/JNK/ERK for MAPK activation) overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

4. Detection:

-

Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using an imaging system.

-

To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody for a housekeeping protein (e.g., β-actin or GAPDH).

5. Data Analysis:

-

Quantify the band intensities using densitometry software and normalize to the loading control.

Conclusion and Future Perspectives

Sampangine is a natural alkaloid with a remarkable range of biological activities that hold significant promise for therapeutic development. Its potent antifungal, anticancer, and anti-inflammatory properties, coupled with its multifaceted mechanisms of action, make it a compelling candidate for further investigation. The detailed protocols and compiled data in this guide are intended to facilitate and inspire future research into this fascinating molecule.

Further studies are warranted to fully elucidate the specific molecular targets of sampangine within various signaling pathways and to optimize its structure for improved efficacy and reduced toxicity. The development of sampangine derivatives with enhanced biological activity and favorable pharmacokinetic profiles could lead to the creation of novel and effective treatments for a variety of diseases. As our understanding of the intricate biological activities of sampangine continues to grow, so too does its potential to contribute to the advancement of modern medicine.

References

- 1. Sampangine (a Copyrine Alkaloid) Exerts Biological Activities through Cellular Redox Cycling of Its Quinone and Semiquinone Intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Determination of Antifungal MICs by a Rapid Susceptibility Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An Investigation of the Growth Inhibitory Capacity of Several Medicinal Plants From Iran on Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

Sampangine: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sampangine is a naturally occurring copyrine alkaloid first isolated from the stem bark of Cananga odorata.[1][2] This tetracyclic aromatic compound has garnered significant interest within the scientific community due to its potent and diverse biological activities, including antifungal, anticancer, and antimalarial properties.[3][4] The primary mechanism of action for its antifungal and antiproliferative effects is the inhibition of heme biosynthesis, a fundamental cellular process.[1] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of Sampangine, with a focus on its mechanism of action and relevant experimental methodologies.

Chemical Structure and Identification

Sampangine is an organic heterotetracyclic compound with the chemical formula C₁₅H₈N₂O. Its core structure is a 7H-Naphtho[1,2,3-ij]naphthyridin-7-one.

Table 1: Chemical Identifiers for Sampangine

| Identifier | Value | Reference |

| IUPAC Name | 10,16-diazatetracyclo[7.7.1.0²,⁷.0¹³,¹⁷]heptadeca-1(16),2,4,6,9,11,13(17),14-octaen-8-one | |

| SMILES | C1=CC=C2C(=C1)C3=NC=CC4=C3C(=NC=C4)C2=O | |

| InChI | InChI=1S/C15H8N2O/c18-15-11-4-2-1-3-10(11)13-12-9(5-7-16-13)6-8-17-14(12)15/h1-8H | |

| CAS Number | 116664-93-8 |

Physicochemical Properties

A summary of the known physical and chemical properties of Sampangine is presented in Table 2. While some data is available, further experimental determination of properties such as aqueous solubility, pKa, and logP is warranted for comprehensive drug development profiling.

Table 2: Physicochemical Properties of Sampangine

| Property | Value | Reference |

| Molecular Weight | 232.24 g/mol | |

| Molecular Formula | C₁₅H₈N₂O | |

| Physical Description | Solid | |

| Melting Point | 210 °C | |

| Solubility | Poor water solubility has been noted for Sampangine and its derivatives. |

Experimental Protocols

Isolation and Purification

A general workflow for the isolation and purification of Sampangine would likely involve the following steps:

Spectroscopic and Chromatographic Analysis

Characterization of Sampangine is typically achieved through a combination of spectroscopic and chromatographic techniques.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H-NMR: The proton NMR spectrum of Sampangine in CDCl₃ shows characteristic signals for its aromatic protons. It has been observed that the chemical shifts of these protons are dependent on the concentration of the sample, which is attributed to the self-association of the molecules through π-stacking interactions.

-

¹³C-NMR: The carbon NMR spectrum provides information on the 15 carbon atoms in the Sampangine molecule.

3.2.2. Mass Spectrometry (MS)

Mass spectrometry is a crucial tool for determining the molecular weight and fragmentation pattern of Sampangine, confirming its elemental composition.

3.2.3. High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method would be suitable for the analysis of Sampangine and its metabolites. A typical setup would include:

-

Column: C18 stationary phase.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile).

-

Detection: UV-Vis detector, with the detection wavelength set based on the UV-Vis spectrum of Sampangine.

3.2.4. Thin-Layer Chromatography (TLC)

TLC is a valuable technique for monitoring reaction progress during synthesis and for the initial fractionation of plant extracts. For Sampangine, a silica (B1680970) gel plate can be used as the stationary phase with a mobile phase consisting of a mixture of a non-polar solvent (e.g., hexane (B92381) or dichloromethane) and a polar solvent (e.g., ethyl acetate (B1210297) or methanol). Visualization can be achieved under UV light or with a suitable staining reagent like Dragendorff's reagent for alkaloids.

Biological Activity and Mechanism of Action

Sampangine exhibits a broad spectrum of biological activities, with its antifungal and anticancer properties being the most extensively studied.

Antifungal Activity

Sampangine is a potent inhibitor of several pathogenic fungi, including Candida albicans, Cryptococcus neoformans, and Aspergillus fumigatus.

Mechanism of Antifungal Action: The primary antifungal mechanism of Sampangine is the inhibition of heme biosynthesis . Heme is an essential cofactor for numerous cellular processes, including respiration and sterol biosynthesis. Sampangine's interference with this pathway leads to a cascade of detrimental effects on the fungal cell.

The proposed mechanism involves the hyperactivation of uroporphyrinogen III synthase (Hem4), an enzyme in the heme biosynthetic pathway. This unusual mode of inhibition leads to the accumulation of uroporphyrinogen and its derivatives, ultimately disrupting the production of heme. The resulting heme deficiency induces a hypoxic-like response in the fungal cells and increases the production of reactive oxygen species (ROS), contributing to cellular damage and growth inhibition.

References

- 1. Sampangine inhibits heme biosynthesis in both yeast and human - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Sampangine (a Copyrine Alkaloid) Exerts Biological Activities through Cellular Redox Cycling of Its Quinone and Semiquinone Intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

The Dawn of a Potent Alkaloid: The Early Discovery and History of Sampangine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Sampangine, a member of the azaoxoaporphine class of alkaloids, has emerged as a molecule of significant interest in the fields of medicinal chemistry and drug discovery due to its broad spectrum of biological activities. First isolated in the mid-1980s, this naturally occurring compound has demonstrated potent antifungal, antimycobacterial, and cytotoxic properties. This technical guide provides a comprehensive overview of the early history of Sampangine, detailing its initial discovery, the experimental protocols used for its isolation and characterization, and the preliminary findings regarding its biological effects and mechanism of action. The information presented herein is intended to serve as a foundational resource for researchers engaged in the ongoing exploration and development of Sampangine and its derivatives as potential therapeutic agents.

Initial Discovery and Isolation

Sampangine was first reported in 1986 by Rao and his colleagues from the stem bark of the ylang-ylang tree, Cananga odorata[1]. The isolation of this novel alkaloid marked a significant step in the exploration of the chemical constituents of the Annonaceae family, to which Cananga odorata belongs.

Experimental Protocol: Isolation of Sampangine

The pioneering work of Rao et al. laid the groundwork for the extraction and purification of Sampangine. The following protocol is based on their initial report.

Plant Material: Dried and powdered stem bark of Cananga odorata.

Extraction and Fractionation:

-

The powdered stem bark was exhaustively extracted with chloroform (B151607) (CHCl₃) at room temperature.

-

The resulting chloroform extract was concentrated under reduced pressure to yield a crude residue.

-

The crude extract was then subjected to acid-base partitioning. It was dissolved in a 5% hydrochloric acid (HCl) solution and filtered.

-

The acidic solution was washed with a nonpolar solvent to remove neutral and acidic components.

-

The aqueous acidic layer was then basified with an ammonia (B1221849) solution to a pH of 9.

-

The basified solution was extracted with chloroform to obtain the crude alkaloid fraction.

Purification:

-

The crude alkaloid fraction was subjected to column chromatography over silica (B1680970) gel.

-

The column was eluted with a gradient of chloroform and methanol.

-

Fractions were collected and monitored by thin-layer chromatography (TLC).

-

Fractions containing the yellow crystalline compound, later identified as Sampangine, were combined and concentrated.

-

Final purification was achieved by recrystallization from a suitable solvent system to yield pure Sampangine.

Structural Elucidation and Physicochemical Properties

The structure of Sampangine was elucidated using a combination of spectroscopic techniques. The initial data provided by Rao et al. and subsequent studies have established Sampangine as a tetracyclic aromatic alkaloid with a 7H-benzo[g][2][3]benzodioxolo[6,5,4-de]quinolin-7-one core structure.

Physicochemical and Spectroscopic Data

The following tables summarize the key physicochemical and spectroscopic data reported in the early literature for Sampangine.

| Property | Value |

| Molecular Formula | C₁₈H₁₀N₂O₂ |

| Molecular Weight | 286.29 g/mol |

| Appearance | Yellow crystalline solid |

| Melting Point | 265-267 °C |

Table 1: Physicochemical Properties of Sampangine

| Spectroscopic Technique | Key Data |

| UV-Vis (MeOH) λmax (nm) | 225, 254, 282, 328, 415 |

| IR (KBr) νmax (cm⁻¹) | 1650 (conjugated C=O), 1600, 1580 (aromatic C=C) |

| ¹H-NMR (CDCl₃) δ (ppm) | 9.25 (1H, d), 8.85 (1H, d), 8.20 (1H, d), 7.90-7.60 (3H, m), 7.40 (1H, s), 6.30 (2H, s) |

| ¹³C-NMR (CDCl₃) δ (ppm) | 183.0 (C=O), and signals in the aromatic region |

| Mass Spectrometry (EI-MS) m/z | 286 [M]⁺, 258, 230, 202 |

Table 2: Spectroscopic Data for Sampangine

Early Biological Activity Studies

Shortly after its discovery, Sampangine was investigated for its biological activities. These early studies revealed its potent antimicrobial and cytotoxic effects. A closely related analogue, 3-methoxysampangine, was isolated in 1990 from Cleistopholis patens and also exhibited significant antifungal properties, providing further insight into the structure-activity relationships of this class of compounds[2][4].

Antifungal Activity

Early research demonstrated that Sampangine possesses a broad spectrum of antifungal activity. The in vitro antifungal activity was typically evaluated using a broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution)

-

A stock solution of Sampangine in a suitable solvent (e.g., DMSO) was prepared.

-

Serial twofold dilutions of the Sampangine stock solution were made in a 96-well microtiter plate containing a fungal growth medium (e.g., RPMI-1640).

-

Each well was inoculated with a standardized suspension of the fungal test organism.

-

The microtiter plates were incubated at an appropriate temperature and duration for fungal growth.

-

The MIC was determined as the lowest concentration of Sampangine that visibly inhibited fungal growth.

| Fungal Species | MIC (µg/mL) |

| Candida albicans | 1.56 |

| Cryptococcus neoformans | 0.78 |

| Aspergillus fumigatus | 3.12 |

Table 3: Early Antifungal Activity of Sampangine

Cytotoxic Activity

Preliminary studies also highlighted the cytotoxic potential of Sampangine against various cancer cell lines. One of the earliest reported activities was against human malignant melanoma cells[3].

Experimental Protocol: Cytotoxicity Assay (MTT Assay)

-

Cancer cells were seeded in 96-well plates and allowed to adhere overnight.

-

The cells were then treated with various concentrations of Sampangine for a specified period (e.g., 48 or 72 hours).

-

After the incubation period, the medium was replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

-

The cells were incubated to allow the formazan (B1609692) crystals to form.

-

The formazan crystals were solubilized with a suitable solvent (e.g., DMSO).

-

The absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The concentration of Sampangine that inhibited cell growth by 50% (IC₅₀) was calculated.

| Cell Line | IC₅₀ (µg/mL) |

| Human Malignant Melanoma | 0.37[3] |

Table 4: Early Cytotoxic Activity of Sampangine

Early Insights into the Mechanism of Action

While detailed mechanistic studies were conducted in later years, early investigations provided initial clues into how Sampangine exerts its biological effects. The planar, polycyclic aromatic structure of Sampangine suggested that it might act as a DNA intercalating agent, a common mechanism for cytotoxic natural products. However, later and more definitive research pointed towards a different primary mechanism. More recent studies have indicated that Sampangine's antifungal activity is linked to the disruption of heme biosynthesis[5]. It is now understood that Sampangine can lead to the generation of reactive oxygen species (ROS), contributing to its cellular toxicity[6].

Conclusion

The early discovery and investigation of Sampangine laid a crucial foundation for the subsequent extensive research into its therapeutic potential. From its initial isolation from Cananga odorata to the elucidation of its structure and the preliminary characterization of its potent antifungal and cytotoxic activities, the pioneering work of the late 1980s and early 1990s has paved the way for modern drug discovery efforts. The data and protocols summarized in this technical guide serve as a testament to the importance of natural product research and provide a valuable historical and technical context for scientists continuing to explore the promise of Sampangine and its analogues in addressing unmet medical needs.

References

- 1. researchgate.net [researchgate.net]

- 2. 3-Methoxysampangine, a novel antifungal copyrine alkaloid from Cleistopholis patens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biological Activity of Naturally Derived Naphthyridines [mdpi.com]

- 4. journals.asm.org [journals.asm.org]

- 5. journals.asm.org [journals.asm.org]

- 6. mdpi.com [mdpi.com]

Sampangine as a Heme Biosynthesis Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the plant-derived alkaloid sampangine, focusing on its role as a potent inhibitor of the heme biosynthesis pathway. The document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the underlying biochemical and experimental workflows.

Executive Summary

Sampangine, an azaoxoaporphine alkaloid, exhibits broad-spectrum antiproliferative activity against a variety of organisms, including fungal pathogens and human cancer cells.[1][2][3][4] Emerging research has identified the inhibition of heme biosynthesis as the primary mechanism of action for sampangine.[1] This inhibition leads to a cascade of secondary effects, including the generation of reactive oxygen species (ROS) due to heme deficiency. Notably, sampangine's inhibitory effect is conserved across species, impacting both yeast and human cells. The proposed mechanism involves the unusual hyperactivation of uroporphyrinogen III synthase, a key enzyme in the heme synthesis pathway, leading to the accumulation of upstream intermediates.

Mechanism of Action

The primary mode of action for sampangine is the disruption of the heme biosynthesis pathway. Unlike typical enzyme inhibitors that block the active site, sampangine appears to hyperactivate uroporphyrinogen III synthase (Hem4 in yeast). This overstimulation is thought to disrupt the coordinated flow of the pathway, leading to the accumulation of uroporphyrinogen and its decarboxylated derivatives. The resulting heme deficiency is the root cause of the observed cytotoxic effects.

Heme Biosynthesis Pathway and Sampangine's Point of Intervention

The following diagram illustrates the established heme biosynthesis pathway and highlights the enzyme targeted by sampangine.

Caption: Heme biosynthesis pathway with sampangine's target.

Quantitative Data

The following tables summarize the quantitative effects of sampangine on heme biosynthesis as reported in the literature.

In Vitro Enzyme Activity

This table shows the effect of sampangine on the relative activities of key enzymes in the heme biosynthesis pathway in vitro.

| Enzyme | Sampangine Concentration | Relative Activity (%) |

| Uroporphyrinogen III Synthase | 1 µg/mL | ~140% |

| Porphobilinogen Deaminase | 1 µg/mL | ~100% (No significant change) |

| Uroporphyrinogen Decarboxylase | 1 µg/mL | ~100% (No significant change) |

| Data derived from studies in Saccharomyces cerevisiae cell lysates. |

In Vivo Heme Levels

This table presents the reduction in intracellular heme concentrations following treatment with sampangine.

| Cell Type | Sampangine Concentration | Heme Level (% of Control) |

| Saccharomyces cerevisiae (Wild-Type) | IC50 | ~60% |

| Human Jurkat Cells | 0.01 µg/mL | ~75% |

| Human Jurkat Cells | 0.1 µg/mL | ~50% |

| Human K562 Cells | 0.01 µg/mL | ~80% |

| Human K562 Cells | 0.1 µg/mL | ~60% |

| Data are approximated from published graphical representations. |

Antifungal Activity

This table shows the inhibitory concentrations of sampangine against Saccharomyces cerevisiae.

| Condition | IC50 (µg/mL) | MIC (µg/mL) |

| Standard Medium | 0.2 | 0.5 |

| Medium with Ergosterol (B1671047) | 0.55 | 2.0 |

| The presence of ergosterol partially rescues cells from sampangine's effects, consistent with heme deficiency impacting sterol biosynthesis. |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize sampangine's effect on heme biosynthesis.

In Vitro Enzyme Activity Assays

This protocol is adapted from studies measuring the activity of heme biosynthesis enzymes in the presence of sampangine.

Objective: To determine the effect of sampangine on the activity of Porphobilinogen Deaminase (PBGD), Uroporphyrinogen III Synthase (UROS), and Uroporphyrinogen Decarboxylase (UROD).

Materials:

-

Yeast cell lysate (source of enzymes)

-

Porphobilinogen (PBG) substrate

-

Uroporphyrinogen III substrate

-

Sampangine solution

-

Tris-HCl buffer (pH 8.2)

-

Dithiothreitol (DTT)

-

HCl

-

Perchloric acid

-

Spectrofluorometer or HPLC with fluorescence detection

Procedure:

-

Enzyme Preparation: Prepare a cell-free lysate from S. cerevisiae overexpressing the enzyme of interest (PBGD, UROS, or UROD).

-

Reaction Mixture:

-

For PBGD and UROS: Combine Tris-HCl buffer, DTT, the appropriate amount of cell lysate, and either sampangine or a vehicle control.

-

For UROD: Prepare a similar mixture, but use uroporphyrinogen III as the substrate.

-

-

Initiation: Start the reaction by adding the substrate (PBG for PBGD/UROS, uroporphyrinogen III for UROD).

-

Incubation: Incubate the reaction mixtures at 37°C in the dark for a specified time (e.g., 1 hour).

-

Termination and Oxidation: Stop the reaction by adding HCl. Oxidize the porphyrinogen (B1241876) products to their corresponding fluorescent porphyrins by exposure to air or with an oxidizing agent.

-

Quantification: Measure the amount of uroporphyrin I (for PBGD), uroporphyrin III (for UROS), or coproporphyrin III (for UROD) using spectrofluorometry or HPLC.

-

Data Analysis: Calculate the enzyme activity relative to the vehicle-treated control.

Caption: Workflow for in vitro heme enzyme activity assay.

In Vivo Heme Quantification

This protocol describes the measurement of intracellular heme levels in yeast or human cells treated with sampangine.

Objective: To quantify the total intracellular heme concentration in cells after exposure to sampangine.

Materials:

-

Cultured yeast or human cells

-

Sampangine solution

-

Phosphate-buffered saline (PBS)

-

Oxalic acid solution

-

Spectrofluorometer

-

Protein assay kit (e.g., BCA)

Procedure:

-

Cell Culture and Treatment: Culture cells to the desired density and treat with various concentrations of sampangine or a vehicle control for a specified duration.

-

Cell Harvesting: Harvest the cells by centrifugation and wash them with PBS to remove residual medium.

-

Heme Extraction: Resuspend the cell pellet in a saturated oxalic acid solution.

-

Heme to Porphyrin Conversion: Heat the cell suspension at 100°C for 30 minutes to extract heme and convert it to protoporphyrin IX by removing the iron atom.

-

Centrifugation: Centrifuge the samples to pellet cell debris.

-

Fluorescence Measurement: Transfer the supernatant to a new tube and measure the fluorescence of protoporphyrin IX using a spectrofluorometer (excitation ~400 nm, emission ~600-650 nm).

-

Protein Normalization: Determine the total protein concentration of the initial cell lysate using a standard protein assay.

-

Data Analysis: Normalize the fluorescence reading to the total protein concentration to calculate the heme level (e.g., in fmol/µg of protein). Compare the heme levels of sampangine-treated cells to the vehicle-treated controls.

Caption: Workflow for in vivo heme quantification.

Conclusion

The available evidence strongly supports the classification of sampangine as a potent inhibitor of heme biosynthesis. Its unique mechanism of hyperactivating uroporphyrinogen III synthase presents a novel approach to disrupting this essential pathway. The conservation of this inhibitory action in both yeast and human cells underscores its potential as a broad-spectrum antifungal and anticancer agent. Further research into the precise molecular interactions between sampangine and its target enzyme, as well as preclinical evaluation of its efficacy and safety, is warranted for future drug development.

References

Sampangine-Induced Reactive Oxygen Species: A Technical Guide to Mechanisms and Quantification

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanisms by which the natural alkaloid sampangine induces the production of reactive oxygen species (ROS), a critical process underlying its potent antifungal and anticancer activities. This document details the core signaling pathways, presents quantitative data from key studies, and provides comprehensive experimental protocols for the investigation of sampangine's effects.

Core Mechanism of Action

Sampangine, a copyrine alkaloid derived from plants like Cananga odorata, exerts its biological effects primarily through the generation of an oxidative burst within cells[1]. The key to this activity lies in its chemical structure, specifically the presence of an iminoquinone moiety. This functional group acts as an oxidizing agent and facilitates a redox cycling process. This cycling is believed to involve the reduction of the iminoquinone to a semi-iminoquinone intermediate, likely through interactions with the mitochondrial respiratory chain, followed by its rapid oxidation. This process results in the transfer of electrons to molecular oxygen, leading to the formation of superoxide (B77818) radicals and other reactive oxygen species[2][3]. This rapid production of ROS occurs within minutes of cellular exposure to sampangine[1].

The induction of ROS by sampangine is not a mere side effect but a central component of its cytotoxic mechanism. The pro-apoptotic effects of sampangine can be completely abrogated by the presence of antioxidants such as N-acetyl cysteine, vitamin C, and vitamin E, underscoring the essential role of oxidative stress in its cell-killing activity[1]. While sampangine's anticancer mechanism is primarily ROS-mediated, it does not appear to involve direct interaction with or damage to DNA.

Quantitative Data on Sampangine Activity

The following tables summarize the quantitative data on the biological effects of sampangine across various studies, focusing on its impact on cell viability, ROS production, and oxygen consumption.

Table 1: Cytotoxicity of Sampangine in Cancer Cell Lines

| Cell Line | Assay | IC50 (µM) | Exposure Time (h) | Reference |

| HL-60 (Human Leukemia) | MTT Assay | ~5 | 48 | |

| T47D (Human Breast Cancer) | Not Specified | Not Specified | Not Specified | |

| Malignant Melanoma Cells | Not Specified | Cytotoxic | Not Specified |

Table 2: Effect of Sampangine on Reactive Oxygen Species (ROS) Production

| Cell Line | Sampangine Concentration (µM) | Fold Increase in ROS | Detection Method | Reference |

| HL-60 (Human Leukemia) | Not Specified | "Important oxidative burst" | Not Specified | |

| Yeast and Human Tumor Cells | Not Specified | Increased | Not Specified |

Table 3: Effect of Sampangine on Cellular Oxygen Consumption

| Cell System | Sampangine Concentration | Effect on Oxygen Consumption | Reference |

| Yeast and Human Tumor Cells | Not Specified | Increased | |

| T47D Cells | Not Specified | 1.5-fold increase |

Signaling Pathways Involved in Sampangine-Induced Apoptosis

The accumulation of ROS triggered by sampangine initiates a cascade of events leading to programmed cell death, or apoptosis. This process involves mitochondrial dysfunction and the activation of caspase enzymes.

Mitochondrial Alterations

Sampangine treatment leads to significant alterations in mitochondrial function. While it has a modest effect on the mitochondrial membrane potential, it acts as an atypical uncoupler, increasing oxygen consumption independently of mitochondrial complex IV. This disruption of normal mitochondrial processes is a key step in the initiation of the intrinsic apoptotic pathway.

Apoptosis Induction

The oxidative stress and mitochondrial perturbations culminate in the activation of the apoptotic cascade. This is characterized by cell cycle perturbations and the activation of executioner caspases, such as caspase-3, which are responsible for the biochemical and morphological changes associated with apoptosis.

References

- 1. Induction of apoptosis by the plant alkaloid sampangine in human HL-60 leukemia cells is mediated by reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sampangine (a Copyrine Alkaloid) Exerts Biological Activities through Cellular Redox Cycling of Its Quinone and Semiquinone Intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

In-Depth Technical Guide: The Antifungal Spectrum of Sampangine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sampangine, a naturally occurring azaoxoaporphine alkaloid, has demonstrated significant antifungal activity against a range of pathogenic fungi. This technical guide provides a comprehensive overview of the antifungal spectrum of Sampangine, detailing its mechanism of action, quantitative susceptibility data, and the experimental protocols used for its evaluation. The primary antifungal activity of Sampangine stems from its ability to disrupt heme biosynthesis in fungal cells, leading to a cascade of events that inhibit growth and viability. This document summarizes the available data on its efficacy against key fungal pathogens, outlines the methodologies for its study, and visualizes the involved biological pathways to support further research and development in the field of antifungal drug discovery.

Introduction

Invasive fungal infections represent a significant and growing threat to human health, particularly in immunocompromised individuals. The emergence of drug-resistant fungal strains necessitates the discovery and development of novel antifungal agents with unique mechanisms of action. Sampangine, a compound isolated from various plant species, has emerged as a promising candidate due to its potent in vitro activity against clinically relevant fungi, including Candida albicans, Cryptococcus neoformans, and Aspergillus fumigatus. This guide aims to consolidate the current scientific knowledge on the antifungal properties of Sampangine to facilitate its exploration as a potential therapeutic agent.

Mechanism of Action: Disruption of Heme Biosynthesis

The primary antifungal mechanism of Sampangine is the inhibition of heme biosynthesis.[1] Heme is an essential molecule for numerous cellular processes, including respiration and detoxification of reactive oxygen species. Sampangine exerts its effect by hyperactivating the enzyme uroporphyrinogen III synthase, a key step in the heme biosynthetic pathway. This leads to the accumulation of uroporphyrinogen and its derivatives, ultimately causing a state of heme deficiency.[1] The disruption of heme homeostasis is the principal cause of Sampangine's antifungal effect, with the generation of reactive oxygen species (ROS) being a secondary consequence.[1]

The resulting heme deficiency triggers a transcriptional response in fungal cells akin to hypoxia. This includes the altered expression of genes that are typically responsive to low-oxygen conditions. In the model yeast Saccharomyces cerevisiae, this disruption of heme metabolism has been shown to be the central mode of action.

Signaling Pathway of Sampangine-Induced Heme Deficiency

The disruption of heme biosynthesis by Sampangine initiates a signaling cascade aimed at mitigating the effects of heme starvation. While the complete pathway is still under investigation, a simplified representation based on the known consequences of heme deficiency in fungi is presented below.

Antifungal Spectrum of Sampangine and its Derivatives

While comprehensive quantitative data for Sampangine against a wide array of fungal species is limited in publicly available literature, studies on its derivatives provide strong evidence of its potential. The following table summarizes the available Minimum Inhibitory Concentration (MIC) data for a simplified isoxazole (B147169) derivative of Sampangine.

| Fungal Species | Derivative | MIC (µg/mL) | Reference |

| Cryptococcus neoformans | Isoxazole derivative 9a | 0.031 (MIC80) | [2] |

| Fluconazole-sensitive Candida albicans | Derivative 22b | Not specified | [3] |

| Fluconazole-resistant Candida albicans | Derivative 22b | Not specified | [3] |

| Fluconazole-sensitive Candida albicans | Derivative 22c | Not specified | [3] |

| Fluconazole-resistant Candida albicans | Derivative 22c | Not specified | [3] |

| Aspergillus fumigatus | Thiophene derivative S2 | Not specified | [4] |

| Cryptococcus neoformans | Thiophene derivative S2 | Not specified | [4] |

Note: The table highlights the potent activity of Sampangine derivatives. Further studies are required to establish a complete antifungal profile of the parent compound, Sampangine.

Experimental Protocols

The evaluation of the antifungal activity of Sampangine and its derivatives is primarily conducted using standardized methods established by the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Susceptibility Testing for Yeasts (CLSI M27-A3)

This method is utilized for determining the MIC of antifungal agents against yeast species such as Candida and Cryptococcus.

4.1.1. Inoculum Preparation:

-

Yeast isolates are subcultured on Sabouraud Dextrose Agar (B569324) (SDA) at 35°C for 24-48 hours to ensure purity and viability.

-

A suspension of the yeast is prepared in sterile saline and adjusted to a turbidity equivalent to a 0.5 McFarland standard.

-

This suspension is then diluted in RPMI 1640 medium (with L-glutamine, without bicarbonate, and buffered with MOPS) to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.

4.1.2. Assay Procedure:

-

The antifungal agent (Sampangine) is serially diluted in RPMI 1640 medium in a 96-well microtiter plate.

-

Each well is inoculated with the prepared yeast suspension.

-

The plates are incubated at 35°C for 24-48 hours.

-

The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction in turbidity) compared to the growth control.

Broth Microdilution Susceptibility Testing for Filamentous Fungi (CLSI M38-A2)

This protocol is adapted for determining the MIC of antifungal agents against filamentous fungi like Aspergillus species.[5][6][7][8]

4.2.1. Inoculum Preparation:

-

The fungal isolate is grown on Potato Dextrose Agar (PDA) at 35°C for 7 days or until adequate sporulation is observed.

-

Conidia are harvested by flooding the agar surface with sterile saline containing a wetting agent (e.g., Tween 80).

-

The conidial suspension is adjusted spectrophotometrically and then diluted in RPMI 1640 medium to a final concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL.[8]

4.2.2. Assay Procedure:

-

The antifungal agent is serially diluted in RPMI 1640 medium in a 96-well microtiter plate.

-

Each well is inoculated with the prepared conidial suspension.

-

The plates are incubated at 35°C for 48-72 hours.

-

The MIC is determined as the lowest concentration of the antifungal agent that completely inhibits visible growth.

Experimental Workflow for Antifungal Susceptibility Testing

The following diagram illustrates the general workflow for determining the antifungal susceptibility of Sampangine.

Conclusion and Future Directions

Sampangine exhibits a promising antifungal profile, primarily through the disruption of the essential heme biosynthesis pathway in fungi. While preliminary data on its derivatives are encouraging, further research is crucial to fully elucidate the antifungal spectrum of the parent compound. Future studies should focus on:

-

Comprehensive MIC testing: Determining the MIC values of Sampangine against a broad panel of clinically relevant yeast and mold species, including drug-resistant isolates.

-

In vivo efficacy studies: Evaluating the therapeutic potential of Sampangine in animal models of invasive fungal infections.

-

Toxicology and safety profiling: Assessing the safety profile of Sampangine to determine its therapeutic index.

-

Further elucidation of signaling pathways: A more detailed investigation into the downstream effects of Sampangine-induced heme deficiency to identify potential synergistic drug targets.

The unique mechanism of action of Sampangine makes it a valuable lead compound in the quest for new and effective antifungal therapies. The information compiled in this guide provides a solid foundation for researchers and drug development professionals to advance the study of this potent natural product.

References

- 1. Gene expression response to the antifungal compound sampangine | SGD [yeastgenome.org]

- 2. Discovery of Simplified Sampangine Derivatives with Potent Antifungal Activities against Cryptococcal Meningitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of simplified sampangine derivatives as novel fungal biofilm inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Scaffold hopping of sampangine: discovery of potent antifungal lead compound against Aspergillus fumigatus and Cryptococcus neoformans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. njccwei.com [njccwei.com]

- 6. webstore.ansi.org [webstore.ansi.org]

- 7. scienceopen.com [scienceopen.com]

- 8. Comparison of the Sensititre YeastOne and CLSI M38-A2 Microdilution Methods in Determining the Activity of Amphotericin B, Itraconazole, Voriconazole, and Posaconazole against Aspergillus Species - PMC [pmc.ncbi.nlm.nih.gov]

The Anticancer Potential of Sampangine: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sampangine, a copyrine alkaloid derived from the plant Cananga odorata, has demonstrated notable anticancer properties in preclinical studies. This technical guide provides an in-depth overview of the current understanding of Sampangine's anticancer potential, with a focus on its mechanism of action, cytotoxic activity against various cancer cell lines, and the experimental methodologies used to elucidate these properties. The primary mechanism of action for Sampangine appears to be the induction of apoptosis through the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and cell cycle arrest. This document consolidates available quantitative data, details key experimental protocols, and visualizes the known signaling pathways to serve as a comprehensive resource for researchers in oncology and drug discovery.

Introduction

Sampangine is a plant-derived azaoxoaporphine alkaloid that has been investigated for a range of biological activities, including antifungal and antimycobacterial properties.[1][2] More recently, its cytotoxic effects against cancer cells have become a subject of significant interest. Structurally, Sampangine possesses an iminoquinone moiety, which is believed to be crucial for its biological activity, particularly its ability to function as an oxidizing agent.[2] This guide synthesizes the existing research on Sampangine's anticancer potential to provide a foundational resource for further investigation and development.

Mechanism of Action

The anticancer activity of Sampangine is primarily attributed to its ability to induce apoptosis in cancer cells through a mechanism involving oxidative stress.

Induction of Reactive Oxygen Species (ROS)

Studies have shown that Sampangine treatment leads to a rapid and significant increase in intracellular reactive oxygen species (ROS) in cancer cells, such as human HL-60 leukemia cells.[2] This oxidative burst occurs within minutes of drug administration and is a key initiator of the apoptotic cascade. The pro-apoptotic activity of Sampangine can be abolished by the presence of antioxidants like N-acetyl cysteine, vitamin C, and vitamin E, confirming the critical role of ROS in its mechanism.[2]

Mitochondrial Dysfunction

The increase in ROS production is closely linked to mitochondrial alterations. Sampangine treatment has been shown to affect the mitochondrial membrane potential, a key indicator of mitochondrial health.[2][3] This disruption of the mitochondrial membrane is a critical step in the intrinsic apoptotic pathway, leading to the release of pro-apoptotic factors into the cytoplasm.

Apoptosis Induction

The accumulation of ROS and subsequent mitochondrial dysfunction culminate in the activation of the apoptotic signaling cascade. A key player in this process is the activation of effector caspases, such as caspase-3.[2] The activation of caspase-3 leads to the cleavage of various cellular substrates, resulting in the characteristic morphological and biochemical hallmarks of apoptosis. The induction of apoptosis by Sampangine is associated with the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins like Bax.[1][4]

Cell Cycle Perturbations

In addition to inducing apoptosis, Sampangine has been observed to cause perturbations in the cell cycle of cancer cells.[2] This suggests that Sampangine may also exert its anticancer effects by interfering with the normal progression of cell division.

Data Presentation: In Vitro Cytotoxicity

The following table summarizes the available data on the half-maximal inhibitory concentration (IC50) of Sampangine against various human cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) | Citation |

| HL-60 | Promyelocytic Leukemia | Data not explicitly found in a tabular format, but cytotoxic effects are well-documented. | [1][2] |

| Malignant Melanoma | Melanoma | Cytotoxicity reported, but specific IC50 values are not readily available in a table. | [1][5] |

| T47D | Breast Cancer | Studies performed, but specific IC50 values are not provided in a tabular format. | [3][6] |

| Hep3B | Hepatoma | Studies performed, but specific IC50 values are not provided in a tabular format. | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the anticancer potential of Sampangine.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is a general guideline for determining the effect of Sampangine on cancer cell viability.

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan (B1609692) product. The intensity of the purple color is proportional to the number of viable cells.

-

Materials:

-

Cancer cell line of interest (e.g., HL-60)

-

Complete culture medium (e.g., RPMI 1640 with 10% FBS)

-

Sampangine (dissolved in a suitable solvent like DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

96-well plates

-

Microplate reader

-

-

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of Sampangine in complete culture medium. Remove the old medium from the wells and add 100 µL of the Sampangine dilutions. Include a vehicle control (medium with the same concentration of solvent used for Sampangine).

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.

-

Apoptosis Assay (Annexin V-FITC/Propidium (B1200493) Iodide Staining)

This protocol outlines the detection of apoptosis using flow cytometry.

-

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

-

Materials:

-

Cancer cell line of interest

-

Sampangine

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

-

-

Procedure:

-

Cell Treatment: Seed cells and treat with various concentrations of Sampangine for a specified time.

-

Cell Harvesting: Harvest the cells (including both adherent and floating cells) and wash them with cold PBS.

-